Enhanced Lipophilicity (LogP 1.60) vs. Parent Scaffold and 7-Ethynyl Analog
7-Vinyl-1H-pyrazolo[4,3-c]pyridine exhibits a calculated LogP of 1.60, which is 0.64 log units higher than the unsubstituted parent scaffold 1H-pyrazolo[4,3-c]pyridine (LogP 0.96) [1]. Moreover, the vinyl derivative is 0.66 log units more lipophilic than the corresponding 7-ethynyl analog (LogP 0.94) . Both the target compound and its comparators share an identical polar surface area (PSA) of 41.57 Ų, indicating that the lipophilicity differences arise solely from the nature of the 7-substituent [1]. This ΔLogP translates into approximately 4.4-fold higher predicted n-octanol/water partition, which can significantly improve passive membrane permeability while retaining the same hydrogen-bonding capacity.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.60090, PSA 41.57 Ų |
| Comparator Or Baseline | 1H-Pyrazolo[4,3-c]pyridine: LogP 0.95790, PSA 41.57 Ų; 7-Ethynyl-1H-pyrazolo[4,3-c]pyridine: LogP 0.93920, PSA 41.57 Ų |
| Quantified Difference | ΔLogP = +0.643 vs. parent; ΔLogP = +0.661 vs. 7-ethynyl |
| Conditions | Calculated LogP based on atom-type method; consistency verified via Chemsrc database |
Why This Matters
Higher lipophilicity at identical PSA provides a measurable advantage in passive permeability, crucial for CNS drug discovery and intracellular target engagement, making the 7-vinyl compound the preferred starting point for lead optimization programs where balancing solubility and permeability is critical.
- [1] Chemsrc. 7-Vinyl-1H-pyrazolo[4,3-c]pyridine (LogP 1.60) and 1H-Pyrazolo[4,3-c]pyridine (LogP 0.96). View Source
